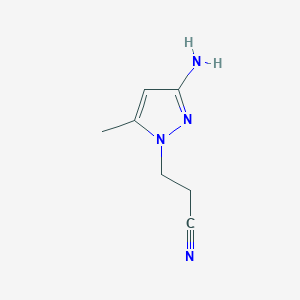

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

説明

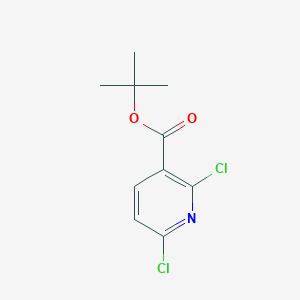

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a compound with the molecular weight of 136.16 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile, related compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the use of succinic anhydride, aminoguanidine hydrochloride, and other starting materials .Molecular Structure Analysis

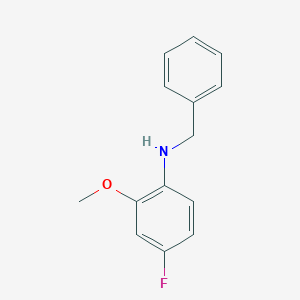

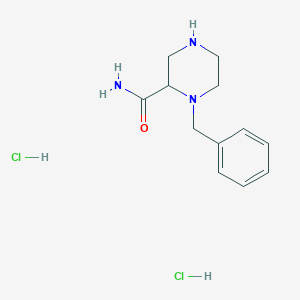

The molecular structure of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can be represented by the InChI code 1S/C6H8N4/c7-3-1-4-10-5-2-6 (8)9-10/h2,5H,1,4H2, (H2,8,9) and the InChI key MHMTZDHAMDKMIJ-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Amino-5-methyl-1H-pyrazole, a related compound, has been used as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides. It is also used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo [3,4-b]quinolin-5-ones .Physical And Chemical Properties Analysis

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is an oil at room temperature . It is soluble in dichloromethane and methanol .科学的研究の応用

Beta-Sheet Template in Peptide Research

3-Amino-5-methyl-1H-pyrazole: has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides . This application is crucial in the study of protein folding and misfolding, which is relevant to understanding diseases like Alzheimer’s and Parkinson’s.

Synthesis of Hexahydropyrazoloquinolinones

The compound is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones . These molecules are of interest for their potential pharmacological activities, including their role as central nervous system (CNS) agents.

Intermediate in Pyrimidinyl-Benzamide Synthesis

It reacts with 4-Ethoxymethylene-2-phenyl-4H-oxazol-5-one to produce N-(2-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide . This reaction is significant for creating compounds with possible anti-inflammatory and analgesic properties.

Solubility Studies

With its solubility in dichloromethane and methanol, 3-Amino-5-methyl-1H-pyrazole offers a model for studying solute-solvent interactions, which is fundamental in the development of new solvents and formulations .

Air Sensitivity and Storage Research

The compound’s air sensitivity makes it a subject of interest in research related to the storage and handling of air-sensitive chemicals, which is critical in various industrial and laboratory settings .

Pharmacological Research

While not directly mentioned for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile , related pyrazole compounds have diverse biological and clinical applications, suggesting potential areas of pharmacological research for this compound as well .

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Given the potential interaction with nampt, it’s likely that this compound could influence the nad+ salvage pathway .

Result of Action

Based on the potential interaction with nampt, it’s plausible that this compound could influence cellular metabolism and aging processes .

Action Environment

The action, efficacy, and stability of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature could impact its stability. Additionally, it’s noted to be air sensitive , indicating that exposure to air could affect its efficacy.

特性

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-5-7(9)10-11(6)4-2-3-8/h5H,2,4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCMXMNDBNUCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)